7-((4-chlorobenzyl)oxy)-4-propyl-2H-chromen-2-one
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Overview
Description
7-((4-chlorobenzyl)oxy)-4-propyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H17ClO3 and its molecular weight is 328.79. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
7-((4-chlorobenzyl)oxy)-4-propyl-2H-chromen-2-one and its derivatives have been explored for their antibacterial properties. For instance, Behrami and Vaso (2017) synthesized compounds from 4-Amino-7-chloro-2-oxo-2H-chromen-3-carbaldehyde, demonstrating bacteriostatic and bactericidal activities against strains such as Staphylococcus aureus, E.coli, and Bacillus cereus. These findings suggest a potential for these compounds in developing new antibacterial agents Behrami & Vaso, 2017.
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant capacities of this compound derivatives have also been examined. For example, the synthesis and biological activities of new hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides were detailed by Hatzade et al. (2008), showing promising results in these areas. This research underscores the therapeutic potential of such compounds in combating microbial infections and oxidative stress Hatzade et al., 2008.
Synthesis and Characterization for Therapeutic Applications
The synthesis and characterization of this compound derivatives for therapeutic applications have been a focus area. For instance, Sheibani et al. (2016) developed a method for synthesizing halogen derivatives of benzo[h]chromenes, which were then evaluated for their anxiolytic activities. This research highlights the potential of these compounds in the development of new treatments for anxiety Sheibani et al., 2016.
Molecular Docking and Structural Analyses
Molecular docking and structural analyses have been applied to this compound derivatives to understand their interaction mechanisms and improve their efficacy. Sert et al. (2018) conducted comprehensive studies including molecular docking, which provided insights into the binding interactions of these compounds with biological targets, suggesting avenues for enhancing their therapeutic potential Sert et al., 2018.
Mechanism of Action
Target of Action
The primary targets of 7-((4-chlorobenzyl)oxy)-4-propyl-2H-chromen-2-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter essential for memory and learning .
Mode of Action
The compound interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway, which is involved in memory and learning processes . The enhanced cholinergic transmission due to the inhibition of these enzymes can potentially alleviate the symptoms of neurodegenerative disorders like Alzheimer’s disease .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the enhancement of cholinergic transmission. This is achieved by preventing the breakdown of acetylcholine, thereby potentially improving memory and learning processes .
Properties
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-4-propylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-2-3-14-10-19(21)23-18-11-16(8-9-17(14)18)22-12-13-4-6-15(20)7-5-13/h4-11H,2-3,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZOPDOYKBLSFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.